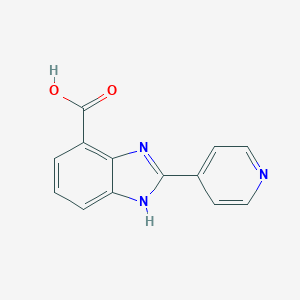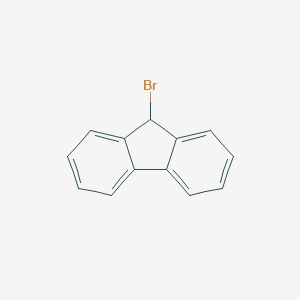
Isoderrone
Vue d'ensemble
Description
Isoderrone is a hydroxyisoflavone that is isoflavone substituted by hydroxy groups at positions 5 and 7 and a 6,6-dimethyl-3,6-dihydro-2H-pyran across positions 3’ and 4’ respectively. It has been isolated from the plant Ficus mucuso . The compound has a molecular formula of C20H16O5 and a molecular weight of 336.338 g/mol .
Applications De Recherche Scientifique
Isoderrone has several scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies.
Industry: this compound is used in the development of natural products and pharmaceuticals.
Mécanisme D'action
Target of Action
Isoderrone is a novel isoflavone that has been isolated from the roots of the white lupin plant . It has been found to exhibit inhibitory effects on α-glucosidase in vitro . α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, and its inhibition can help control blood sugar levels. Additionally, this compound has been identified as a protein tyrosine phosphatase 1B (PTP1B) inhibitor . PTP1B is a negative regulator of insulin signaling, and its inhibition can enhance insulin sensitivity and potentially be beneficial in the treatment of type 2 diabetes .
Mode of Action
It is believed that it interacts with its targets, α-glucosidase and ptp1b, to inhibit their activity . This inhibition could lead to a decrease in the breakdown of carbohydrates into simple sugars and an increase in insulin sensitivity, respectively .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibitory effects on α-glucosidase and PTP1B. These effects could potentially lead to improved control of blood sugar levels and enhanced insulin sensitivity . .
Méthodes De Préparation
Isoderrone can be synthesized through various synthetic routes. One common method involves the extraction from natural sources such as Ficus mucuso. The methanolic extract of air-dried and powdered figs (fruits) is used to isolate this compound . Another method involves the chemical synthesis using specific reagents and conditions, although detailed synthetic routes are not widely documented.
Analyse Des Réactions Chimiques
Isoderrone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Isoderrone is similar to other hydroxyisoflavones such as derrone and alpinumisoflavone. it is unique due to its specific substitution pattern and the presence of a 6,6-dimethyl-3,6-dihydro-2H-pyran ring . Similar compounds include:
Derrone: Another hydroxyisoflavone with different substitution patterns.
Alpinumisoflavone: A hydroxyisoflavone with distinct biological activities.
Mucusisoflavone B: Another related compound with similar structural features.
This compound’s unique structure contributes to its specific biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)6-5-12-7-11(3-4-16(12)25-20)14-10-24-17-9-13(21)8-15(22)18(17)19(14)23/h3-10,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNXJYOYGPGIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















